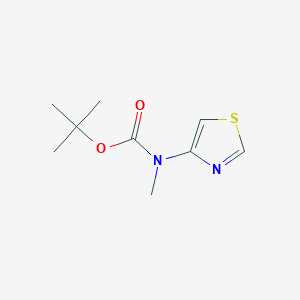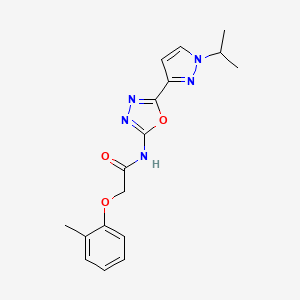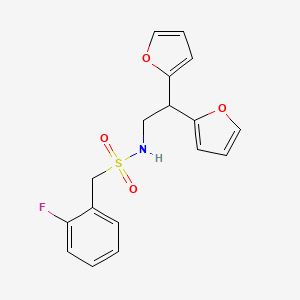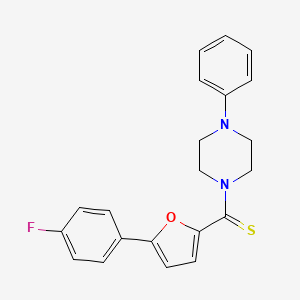![molecular formula C15H17N5O B2699489 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189434-60-2](/img/structure/B2699489.png)
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of bicyclic azabicyclooctanes and has a unique structure that makes it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
Mass Spectral Fragmentation and Synthesis
Mass Spectral Fragmentation of Bicyclic Compounds : Studies on compounds similar to 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane have explored their mass spectral fragmentation behaviors. For instance, the fragmentation of 2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes under various ionization conditions revealed insights into the structural stability and reactive sites of bicyclic compounds (Xu & Zuo, 2003).
Synthesis of Azabicyclo Octane Derivatives : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid highlights a methodology for creating substances with potential receptor affinity. This process involves amide activation and demonstrates the versatility of bicyclic structures in synthetic chemistry (Singh et al., 2007).
Structural and Conformational Analysis
Enantiomeric Bicyclic Pyrrolidine Derivatives : The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives and their use in asymmetric syntheses underscores the importance of such compounds in creating chiral centers for chemical reactions. This research demonstrates the utility of bicyclic compounds in enhancing the selectivity and efficiency of synthetic pathways (Martens & Lübben, 1991).
Charge Transfer Rates through Bicyclic Compounds : Investigating the charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes offers insights into the electronic properties of these structures. Such studies are crucial for understanding the electronic communication across bicyclic frameworks and their potential applications in molecular electronics (Goldsmith et al., 2008).
Catalysis and Asymmetric Synthesis
Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 8-oxabicyclooctanes through intermolecular [5+2] pyrylium cycloadditions highlights the role of bicyclic compounds in facilitating complex chemical transformations. This approach not only provides access to chiral bicyclic structures but also opens up new avenues for the synthesis of natural products and pharmacologically relevant molecules (Witten & Jacobsen, 2014).
Propriétés
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVNXQQMUHEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)
![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)



![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)



